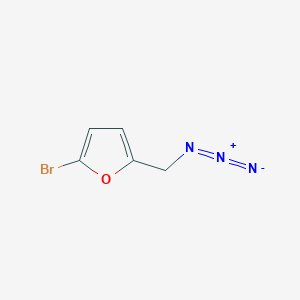
2-(Azidomethyl)-5-bromofuran
Descripción general
Descripción
2-(Azidomethyl)-5-bromofuran is an organic compound that features both azido and bromine functional groups attached to a furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azidomethyl)-5-bromofuran typically involves the bromination of furan followed by the introduction of the azido group. One common method starts with the bromination of furan to produce 5-bromofuran. This intermediate is then subjected to a nucleophilic substitution reaction with sodium azide to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Azidomethyl)-5-bromofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions, forming triazoles when reacted with alkynes.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like triphenylphosphine.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, amines, thiols.
Cycloaddition: Alkynes, copper catalysts for Huisgen cycloaddition.
Reduction: Triphenylphosphine, hydrogen gas with palladium catalysts.
Major Products:
Substitution Products: Various substituted furans depending on the nucleophile used.
Cycloaddition Products: Triazole derivatives.
Reduction Products: Aminomethyl derivatives of furan.
Aplicaciones Científicas De Investigación
2-(Azidomethyl)-5-bromofuran has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Azidomethyl)-5-bromofuran is primarily based on the reactivity of its functional groups:
Azido Group: Participates in cycloaddition reactions, forming stable triazole rings which can interact with various biological targets.
Bromine Atom:
Comparación Con Compuestos Similares
2-(Azidomethyl)furan: Lacks the bromine atom, making it less reactive in substitution reactions.
5-Bromo-2-furancarboxaldehyde: Contains a formyl group instead of an azido group, leading to different reactivity and applications.
Uniqueness: 2-(Azidomethyl)-5-bromofuran is unique due to the presence of both azido and bromine functional groups, which provide a versatile platform for various chemical transformations and applications in multiple fields .
Propiedades
IUPAC Name |
2-(azidomethyl)-5-bromofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN3O/c6-5-2-1-4(10-5)3-8-9-7/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNJHNSDWHDFPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Chloro-1-[4-(3-methylbutyl)piperazin-1-yl]propan-1-one](/img/structure/B1464324.png)
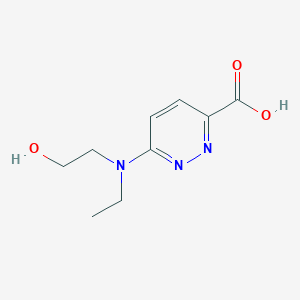
![5-Bromo-1-propyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1464326.png)


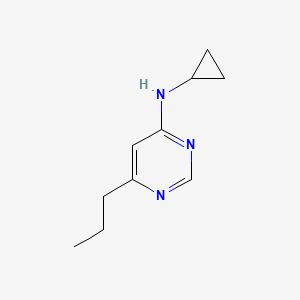
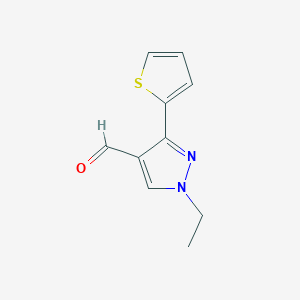
![6-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyrimidin-4-amine](/img/structure/B1464333.png)

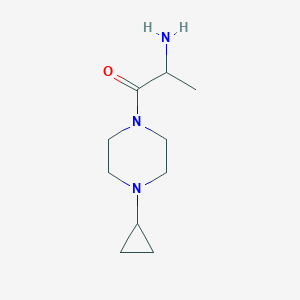
![2-[4-(hydroxymethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B1464336.png)
amine](/img/structure/B1464340.png)
![[(1-cyclohexyl-1H-pyrazol-4-yl)methyl]methylamine](/img/structure/B1464342.png)
